molecular formula C10H10N2O3 B15298398 Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B15298398
M. Wt: 206.20 g/mol
InChI Key: COFRVDKDNXHQKW-UHFFFAOYSA-N
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Description

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde and a β-ketoester under acidic or basic conditions to form the naphthyridine core . Another approach includes the use of a water-soluble iridium catalyst to facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions or metal-catalyzed processes that are optimized for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthyridine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include mono- and diarylated naphthyridines, tetrahydro derivatives, and various substituted naphthyridine compounds .

Scientific Research Applications

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the 7-oxo group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and industrial applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)7-4-6-2-3-8(13)12-9(6)11-5-7/h4-5H,2-3H2,1H3,(H,11,12,13)

InChI Key

COFRVDKDNXHQKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NC(=O)CC2)N=C1

Origin of Product

United States

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